3-[3-Butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid 3-[3-Butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid 3-[3-(tert-butylsulfanyl)-1-(4-chlorobenzyl)-5-(propan-2-yl)-1H-indol-2-yl]-2,2-dimethylpropanoic acid is a member of the class of indoles that is 1H-indole substituted by a isopropyl group at position 5, a tert-butylsulfanediyl group at position 3, a 4-chlorobenzyl group at position 1 and a 2-carboxy-2-methylpropyl group at position 2. It acts as an inhibitor of arachidonate 5-lipoxygenase. It has a role as an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antineoplastic agent and a leukotriene antagonist. It is an aryl sulfide, a member of indoles, a monocarboxylic acid and a member of monochlorobenzenes.
Brand Name: Vulcanchem
CAS No.: 118414-82-7
VCID: VC0535688
InChI: InChI=1S/C27H34ClNO2S/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18/h8-14,17H,15-16H2,1-7H3,(H,30,31)
SMILES: CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)O)CC3=CC=C(C=C3)Cl
Molecular Formula: C27H34ClNO2S
Molecular Weight: 472.1 g/mol

3-[3-Butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid

CAS No.: 118414-82-7

Inhibitors

VCID: VC0535688

Molecular Formula: C27H34ClNO2S

Molecular Weight: 472.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

3-[3-Butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid - 118414-82-7

CAS No. 118414-82-7
Product Name 3-[3-Butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid
Molecular Formula C27H34ClNO2S
Molecular Weight 472.1 g/mol
IUPAC Name 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid
Standard InChI InChI=1S/C27H34ClNO2S/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18/h8-14,17H,15-16H2,1-7H3,(H,30,31)
Standard InChIKey VFMGWQLOCZBFCK-UHFFFAOYSA-N
SMILES CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)O)CC3=CC=C(C=C3)Cl
Canonical SMILES CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)O)CC3=CC=C(C=C3)Cl
Appearance Solid powder
Description 3-[3-(tert-butylsulfanyl)-1-(4-chlorobenzyl)-5-(propan-2-yl)-1H-indol-2-yl]-2,2-dimethylpropanoic acid is a member of the class of indoles that is 1H-indole substituted by a isopropyl group at position 5, a tert-butylsulfanediyl group at position 3, a 4-chlorobenzyl group at position 1 and a 2-carboxy-2-methylpropyl group at position 2. It acts as an inhibitor of arachidonate 5-lipoxygenase. It has a role as an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antineoplastic agent and a leukotriene antagonist. It is an aryl sulfide, a member of indoles, a monocarboxylic acid and a member of monochlorobenzenes.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-((4-chlorophenyl)methyl)-3-((1,1-dimethylethyl)thio)-alpha, alpha-dimethyl-5-(1-methylethyl)-1h-indole-2-propanoic acid
1H-indole-2-propanoic acid, 1-((4-chlorophenyl)methyl)-3-((1,1-dimethylethyl)thio)-alpha, alpha-dimethyl-5-(1-methylethyl)-
3-(1-(4-chlorobenzyl)-3-t-butylthio-5-isopropylindol-2-yl)-2,2-dimethylpropanoic acid
L 663536
L-663,536
MK 886
MK-886
MK886 cpd
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5: Daglar G, Karaca T, Yuksek YN, Gozalan U, Akbiyik F, Sokmensuer C, Gurel B, Kama NA. Effect of montelukast and MK-886 on hepatic ischemia-reperfusion injury in rats. J Surg Res. 2009 May 1;153(1):31-8. doi: 10.1016/j.jss.2008.02.052. Epub 2008 Mar 26. PubMed PMID: 18656901.
6: Uz T, Dimitrijevic N, Imbesi M, Manev H, Manev R. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Neurosci Lett. 2008 May 9;436(2):269-72. doi: 10.1016/j.neulet.2008.03.041. Epub 2008 Mar 21. PubMed PMID: 18403121; PubMed Central PMCID: PMC2423274.
7: Biserni A, Giannessi F, Sciarroni AF, Milazzo FM, Maggi A, Ciana P. In vivo imaging reveals selective peroxisome proliferator activated receptor modulator activity of the synthetic ligand 3-(1-(4-chlorobenzyl)-3-t-butylthio-5-isopropylindol-2-yl)-2,2-dimethylpropanoic acid (MK-886). Mol Pharmacol. 2008 May;73(5):1434-43. doi: 10.1124/mol.107.042689. Epub 2008 Feb 21. PubMed PMID: 18292206.
8: Imbesi M, Zavoreo I, Uz T, Sharma RP, Dimitrijevic N, Manev H, Manev R. 5-Lipoxygenase inhibitor MK-886 increases GluR1 phosphorylation in neuronal cultures in vitro and in the mouse cortex in vivo. Brain Res. 2007 May 25;1147:148-53. Epub 2007 Feb 14. PubMed PMID: 17349982.
9: Kleban J, Szilárdiová B, Mikes J, Horváth V, Sacková V, Brezáni P, Hofmanová J, Kozubík A, Fedorocko P. Pre-treatment of HT-29 cells with 5-LOX inhibitor (MK-886) induces changes in cell cycle and increases apoptosis after photodynamic therapy with hypericin. J Photochem Photobiol B. 2006 Aug 1;84(2):79-88. Epub 2006 Mar 20. PubMed PMID: 16545574.
10: Jawien J, Gajda M, Rudling M, Mateuszuk L, Olszanecki R, Guzik TJ, Cichocki T, Chlopicki S, Korbut R. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. Eur J Clin Invest. 2006 Mar;36(3):141-6. PubMed PMID: 16506957.
11: Stika J, Vondrácek J, Hofmanová J, Simek V, Kozubík A. MK-886 enhances tumour necrosis factor-alpha-induced differentiation and apoptosis. Cancer Lett. 2006 Jun 18;237(2):263-71. Epub 2005 Jul 21. PubMed PMID: 16039040.
12: Riendeau D, Aspiotis R, Ethier D, Gareau Y, Grimm EL, Guay J, Guiral S, Juteau H, Mancini JA, Méthot N, Rubin J, Friesen RW. Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886. Bioorg Med Chem Lett. 2005 Jul 15;15(14):3352-5. PubMed PMID: 15953724.
13: Anderson KM, Rubenstein M, Alrefai WA, Dudeja P, Tsui P, Guinan P, Harris JE. Reactive oxygen species and redox-induced programmed cell death due to MK 886: cells ("soil") "trump" agent ("seed"). In Vivo. 2005 Jan-Feb;19(1):109-18. PubMed PMID: 15796162.
14: Anderson KM, Rubenstein M, Tsui P, Harris JE. Disparate forms of MK 886-induced programmed death in BCL-2 (+) blood and BCL-2 (-) solid cancer cells and a putative "nuclear" Ca2+ channel: "soil" trumps "seed"? Med Hypotheses. 2005;64(2):307-11. PubMed PMID: 15607561.
15: Anderson KM, Rubenstein M, Alrefai WA, Dudeja P, Tsui P, Harris JE. Acute changes in U937 nuclear Ca2+ preceding type 1 "apoptotic" programmed cell death due to MK 886. Anticancer Res. 2004 Sep-Oct;24(5A):2601-15. PubMed PMID: 15517864.
16: Fan XM, Tu SP, Lam SK, Wang WP, Wu J, Wong WM, Yuen MF, Lin MC, Kung HF, Wong BC. Five-lipoxygenase-activating protein inhibitor MK-886 induces apoptosis in gastric cancer through upregulation of p27kip1 and bax. J Gastroenterol Hepatol. 2004 Jan;19(1):31-7. PubMed PMID: 14675240.
17: Anderson KM, Alrefai W, Bonomi P, Seed TM, Dudeja P, Hu Y, Harris JE. Caspase-dependent and -independent panc-1 cell death due to actinomycin D and MK 886 are additive but increase clonogenic survival. Exp Biol Med (Maywood). 2003 Sep;228(8):915-25. PubMed PMID: 12968063.
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20: Anderson KM, Alrefai WA, Dudeja PK, Jadko S, Bonomi P, Hu Y, Ou D, Harris JE. Increased cytosol Ca(2+) and type 1 programmed cell death in Bcl-2-positive U937 but not in Bcl-2-negative PC-3 and Panc-1 cells induced by the 5-lipoxygenase inhibitor MK 886. Prostaglandins Leukot Essent Fatty Acids. 2002 Apr;66(4):443-52. PubMed PMID: 12054916.
PubChem Compound 3651377
Last Modified Nov 11 2021
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